molecular formula C21H17ClN4O2 B2741125 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1260925-06-1

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2741125
CAS No.: 1260925-06-1
M. Wt: 392.84
InChI Key: SKVKKQSGVCZMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a compound with distinct structural attributes that render it significant in both organic chemistry and various applied sciences. Its unique framework encompasses a combination of heterocyclic elements with aromatic and amide functionalities, suggesting its potential for diverse reactivities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide generally follows multi-step organic synthesis protocols:

  • Formation of 1,2,4-Oxadiazole Ring: : Starting with 3-chlorobenzohydrazide, a cyclization reaction using acyl chlorides under dehydrating conditions forms the 1,2,4-oxadiazole core.

  • Construction of Pyrrole Ring: : The 1,2,4-oxadiazole intermediate undergoes a reaction with pyrrole precursors, facilitated by acid catalysts to introduce the pyrrolyl group.

  • Acetamide Addition: : The final step involves coupling the pyrrolyl oxadiazole with 2-methylphenyl acetamide using amide bond-forming reagents such as EDCI in the presence of base, ensuring the integrity and correct configuration of the molecule.

Industrial Production Methods: On an industrial scale, these reactions are scaled up by optimizing conditions for yield and purity:

  • Batch or Continuous Flow Reactors: : Utilized to control temperature, pressure, and reactant concentration.

  • Purification: : Post-reaction mixtures are subjected to chromatographic or recrystallization techniques to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The aromatic and heterocyclic regions can undergo electrophilic aromatic substitution reactions.

  • Reduction: : Reduction of the oxadiazole ring yields amines, while the aromatic ring can be hydrogenated.

  • Substitution: : Nucleophilic and electrophilic substitution reactions at the chlorophenyl and pyrrole rings modify the compound's properties.

Common Reagents and Conditions Used:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substituting Agents: : Various halides, acids, and bases depending on the desired substitutions.

Major Products Formed from These Reactions:
  • Oxidation Products: : Phenols and quinones.

  • Reduction Products: : Amines and reduced aromatic rings.

  • Substitution Products: : Various substituted analogs of the initial compound, potentially with modified biological activities.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Biology Potential probe for investigating biological pathways due to its diverse reactivity. Medicine May serve as a lead compound for drug discovery, particularly for neurological or inflammatory disorders. Industry Could be utilized in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

Mechanism: The compound can interact with biological targets through hydrogen bonding, van der Waals forces, and pi-pi interactions. Molecular Targets and Pathways

  • Enzymes: : Can inhibit or modulate enzyme activities.

  • Receptors: : Potential to bind to and activate or inhibit receptors in the nervous system or immune cells.

Comparison with Similar Compounds

Unique Features:

  • Combination of oxadiazole and pyrrole rings with an amide linkage.

  • Specific substituents contributing to its unique reactivity profile. Similar Compounds

  • 2-{2-[1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide: Lacks the 3-chlorophenyl substitution.

  • 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide: Differs in the positioning of the methyl group.

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-6-2-3-9-17(14)23-19(27)13-26-11-5-10-18(26)21-24-20(25-28-21)15-7-4-8-16(22)12-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVKKQSGVCZMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.